1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Description
1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a difluoromethoxy group (-OCF₂H) at the para position of the phenyl ring. The cyclopropane ring confers structural rigidity, while the difluoromethoxy group enhances metabolic stability due to its electron-withdrawing properties . The hydrochloride salt improves solubility, making the compound suitable for pharmaceutical applications, such as intermediates in drug synthesis (e.g., kinase inhibitors or CNS-targeting agents) .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10;/h1-4,9H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFZEGUJKGJKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782115-12-1 | |
| Record name | 1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in halogenated or nucleophilic derivatives.
Scientific Research Applications
Antidepressant Effects
Recent studies suggest that compounds similar to 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride may exhibit antidepressant-like effects. Research indicates that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms in animal models.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. In vitro studies demonstrated that it effectively reduces ACC activity, suggesting its role in metabolic regulation which could be beneficial for treating conditions such as obesity and type 2 diabetes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group and the cyclopropane ring contribute to its unique binding characteristics, potentially allowing it to modulate receptor activities or enzyme functions .
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for future applications. Preliminary toxicity assessments indicate that it exhibits low acute toxicity in standard assays; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The difluoromethoxy group and cyclopropane ring play crucial roles in its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs.
Key Research Findings
a) Impact of Substituent Electronics
- The difluoromethoxy group (-OCF₂H) in the target compound offers superior metabolic stability compared to simple fluorine substituents (e.g., 1-(2,4-difluorophenyl) analog) due to reduced oxidative degradation .
b) Role of Cyclopropane vs. Alternative Scaffolds
- Cyclopropane-containing analogs (e.g., target compound, CAS 1186663-18-2) exhibit enhanced rigidity , favoring selective interactions with biological targets like G-protein-coupled receptors .
- The trifluoroethylamine derivative (CAS 1443980-11-7) lacks cyclopropane strain, resulting in conformational flexibility and altered pharmacokinetics .
Biological Activity
1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, with the chemical formula C10H12ClF2NO and a molecular weight of approximately 235.66 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride |
| Molecular Formula | C10H12ClF2NO |
| Molecular Weight | 235.66 g/mol |
| CAS Number | 1308650-21-6 |
| Purity | 95% |
| Physical Form | Powder |
| Storage Temperature | 4°C |
Structure
The compound features a cyclopropane ring substituted with a difluoromethoxy phenyl group, which is believed to contribute to its unique biological activity.
Research indicates that 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride may act through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. This could have implications for conditions such as obesity and metabolic syndrome .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. This aligns with findings from similar compounds in the cyclopropanamine class .
- Anticancer Properties : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells, suggesting potential applications in oncology .
Case Study: Fatty Acid Metabolism Inhibition
A study investigated the effects of 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride on acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. Results demonstrated a significant reduction in ACC activity in vitro, leading to decreased lipid accumulation in treated cells. This suggests that the compound may serve as a therapeutic agent for metabolic disorders .
Case Study: Neurotransmitter Interaction
Another study focused on the compound's interaction with serotonin receptors. In vivo experiments showed that administration of the compound resulted in increased serotonin levels in the brain, which correlated with improved mood-related behaviors in animal models. This points toward its potential use in treating depression and anxiety disorders .
Safety and Toxicology
While promising, safety assessments are crucial. The compound is classified with several hazard statements indicating it may cause skin irritation and respiratory issues upon inhalation. Proper handling and storage conditions are recommended to mitigate risks associated with exposure .
Summary of Hazard Statements
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H330 | Fatal if inhaled |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
- Cyclopropanation : Start with a substituted benzyl chloride (e.g., 4-difluoromethoxybenzyl chloride) and react with cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like dichloromethane or toluene .
- Amine Formation : Introduce the amine group via nucleophilic substitution or reductive amination. For example, use sodium cyanoborohydride (NaBH₃CN) as a reducing agent in the presence of ethylamine derivatives .
- Hydrochloride Salt Formation : Treat the free base with hydrochloric acid to improve stability and solubility .
- Optimization : Batch vs. continuous flow synthesis impacts scalability. Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; difluoromethoxy group at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 218.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .
Q. Why is the hydrochloride salt form preferred in research applications?
- Rationale : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. This facilitates formulation for biological testing .
Advanced Research Questions
Q. How does the difluoromethoxy group influence structure-activity relationships (SAR) in target binding?
- Mechanistic Insight : The difluoromethoxy group (-OCHF₂) enhances electron-withdrawing effects and metabolic stability compared to methoxy (-OCH₃). This increases binding affinity to serotonin/dopamine transporters, as seen in analogous compounds .
- Experimental Validation : Competitive binding assays (e.g., radioligand displacement with [³H]paroxetine) quantify affinity (IC₅₀) for neurological targets .
Q. What computational approaches predict the compound’s interaction with neurological receptors?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in serotonin transporter (SERT) active sites. Key interactions include π-π stacking with Phe341 and hydrogen bonding via the amine group .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols (e.g., HEK293 cells expressing SERT at 37°C in pH 7.4 PBS) and validate with reference inhibitors (e.g., fluoxetine) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and normalize results across studies .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability (plasma LC-MS/MS quantification). Monitor behavioral changes (e.g., forced swim test for antidepressant activity) .
- Toxicity Screening : Acute toxicity via LD₅₀ determination in mice; chronic toxicity via 28-day repeated-dose studies with histopathological analysis .
Methodological Tables
Table 1 : Comparative Yields from Synthetic Routes
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclopropanation | Toluene | K₂CO₃ | 65 | 95 | |
| Reductive Amination | MeOH | NaBH₃CN | 72 | 98 |
Table 2 : Binding Affinity of Structural Analogs
| Compound | Target (IC₅₀, nM) | Reference |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanamine | SERT: 12.3 | |
| 1-(3,4-Difluorophenyl)cyclopropanamine | DAT: 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
